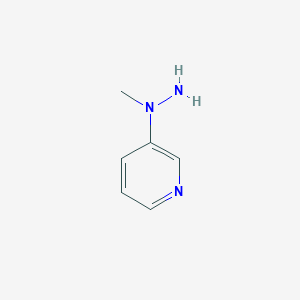

3-(1-Methylhydrazinyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. rsc.orgwikipedia.org Its structure is analogous to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This seemingly simple substitution has profound consequences for the molecule's physical and chemical properties, making it a versatile building block in a wide array of applications.

Historically, pyridine was first isolated from coal tar, and its structure was elucidated in the 19th century. rsc.orgnih.gov Today, it is synthesized on a large scale through various methods, including the Chichibabin synthesis, which involves the condensation of aldehydes and ketones with ammonia. wikipedia.org

The significance of pyridine scaffolds in chemical research is multifaceted:

Medicinal Chemistry: Pyridine rings are present in a vast number of pharmaceutical compounds. rsc.orgnih.govrsc.org The nitrogen atom can participate in hydrogen bonding and act as a proton acceptor, which is crucial for drug-receptor interactions. Pyridine-containing drugs exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and antidiabetic properties. mdpi.com

Agrochemicals: Pyridine derivatives are essential components of many herbicides and insecticides. wikipedia.org For instance, the herbicide paraquat (B189505) and the insecticide chlorpyrifos (B1668852) are synthesized from pyridine precursors. wikipedia.org

Catalysis and Synthesis: Pyridine and its derivatives are widely used as ligands in coordination chemistry and as catalysts in organic reactions. They can also serve as precursors for the synthesis of more complex molecules. rsc.orgnih.gov

Natural Products: The pyridine motif is found in numerous naturally occurring compounds, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. rsc.orgnih.gov

The inherent reactivity of the pyridine ring can be modulated by the position of substituents. The nitrogen atom makes the ring electron-deficient, which influences its reactivity in electrophilic and nucleophilic substitution reactions. wikipedia.org

Overview of Hydrazine (B178648) Functional Groups in Synthesis and Coordination

Hydrazine (N₂H₄) is an inorganic compound consisting of two directly bonded nitrogen atoms, each with a lone pair of electrons. wikipedia.org Organic derivatives of hydrazine, known as hydrazines, are formed by replacing one or more hydrogen atoms with organic groups. wikipedia.org These compounds are characterized by their nucleophilicity and their ability to participate in a variety of chemical transformations.

Key roles of hydrazine functional groups in synthesis and coordination include:

Synthesis of Heterocycles: Hydrazines are valuable reagents for the synthesis of nitrogen-containing heterocyclic compounds such as pyrazoles and 1,2,4-triazoles. organic-chemistry.org

Wolff-Kishner Reduction: This classic organic reaction utilizes hydrazine to reduce a carbonyl group (from a ketone or aldehyde) to a methylene (B1212753) or methyl group, respectively. wikipedia.org

Formation of Hydrazones: Hydrazines readily react with aldehydes and ketones to form hydrazones, which are versatile intermediates in organic synthesis. wikipedia.org

Coordination Chemistry: The lone pairs of electrons on the nitrogen atoms allow hydrazines to act as ligands, coordinating to metal ions to form stable complexes. This property is crucial in the design of catalysts and functional materials.

Reducing Agents: Hydrazine and its derivatives can act as reducing agents in various chemical reactions. organic-chemistry.org

The reactivity and properties of hydrazines can be tuned by the nature of the organic substituents attached to the nitrogen atoms. wikipedia.org

Contextualization of 3-(1-Methylhydrazinyl)pyridine within Directed Organic Transformations

The strategic placement of a functional group on a molecule can direct the course of a chemical reaction, a concept known as "directed organic transformation." In this context, certain functional groups, referred to as "directing groups," can chelate to a metal catalyst and position it in close proximity to a specific C-H bond, facilitating its activation and subsequent functionalization.

This compound is a molecule that combines the features of both a pyridine ring and a hydrazine moiety. This unique combination makes it a potential candidate for use as a directing group in organic synthesis. The nitrogen atom of the pyridine ring and one of the nitrogen atoms of the hydrazine group can act as a bidentate ligand, coordinating to a metal center.

While information specifically on the use of this compound as a directing group is not extensively documented in the provided search results, its isomer, 2-(1-Methylhydrazinyl)pyridine (MHP), has emerged as a prominent and effective bidentate directing group in a variety of metal-catalyzed C-H functionalization reactions. rsc.orgrsc.orgacs.orgacs.orgnih.gov

MHP has been successfully employed in:

Cobalt-catalyzed C-H/N-H functionalization of thiophene-2-carbohydrazides. rsc.org

Cobalt-catalyzed C(sp²)-H alkenylation/annulation of benzoic hydrazides to form isoquinoline (B145761) backbones. rsc.org

Palladium-catalyzed C(sp²)-H arylation of ortho C-H bonds. acs.org

Cobalt-catalyzed C(sp²)-H alkylation/annulation of benzoic hydrazides. acs.orgnih.gov

A key advantage of the MHP directing group is that it can be easily removed under mild reductive conditions after the desired transformation has been achieved. rsc.orgacs.orgacs.org

The difference in the position of the methylhydrazinyl group on the pyridine ring (position 2 versus position 3) would significantly alter the geometry of the resulting metal complex. This, in turn, would influence the proximity and orientation of the catalyst to the target C-H bond, potentially leading to different reactivity and selectivity in directed transformations. Further research is needed to explore and compare the directing group capabilities of this compound with its more established 2-substituted counterpart.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-pyridin-3-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-9(7)6-3-2-4-8-5-6/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXDABYFPHXDEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Architectures of 3 1 Methylhydrazinyl Pyridine

Ligand Design Principles for Pyridine-Hydrazine Coordination

The design of pyridine-hydrazine ligands like 3-(1-Methylhydrazinyl)pyridine is predicated on the strategic combination of two key donor groups: the pyridine (B92270) ring and the hydrazine (B178648) unit. The pyridine nitrogen provides a stable, aromatic N-donor site, a feature common to many robust coordination compounds. The hydrazine moiety introduces additional nitrogen donors with greater conformational flexibility.

Key design principles include:

Chelation: The relative positioning of the pyridine and hydrazine groups is crucial. In ligands such as the analogous 2-(1-Methylhydrazinyl)pyridine, the proximity of the pyridine nitrogen and the terminal nitrogen of the hydrazine allows for the formation of a stable five-membered chelate ring with a metal center. This chelation effect significantly enhances the stability of the resulting metal complexes compared to their monodentate counterparts. For this compound, the potential for chelation is less direct and may lead to the formation of larger, less common chelate rings or result in bridging coordination modes.

Donor Properties: The pyridine nitrogen is a σ-donor and a π-acceptor, while the hydrazine nitrogens are primarily σ-donors. The presence of a methyl group on the hydrazine, as in this compound, can influence the steric and electronic properties of the ligand, potentially enhancing its donor strength.

Versatility: Pyridine-hydrazine ligands can be readily modified. For example, condensation of the hydrazine group with aldehydes or ketones can generate Schiff base ligands with expanded coordination pockets and different electronic properties. researchgate.net This modularity allows for the fine-tuning of the ligand's steric and electronic environment to suit specific metal ions and applications.

The interplay of these factors allows for the rational design of ligands that can direct the assembly of metal complexes with specific geometries and reactivity. The use of such ligands in catalysis, for instance, often relies on their ability to act as a "directing group," positioning a metal catalyst in close proximity to a specific bond to be activated. acs.org

Synthesis and Formation of Metal Complexes

The synthesis of metal complexes with pyridine-hydrazine ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of pyridine-hydrazine ligands are numerous, largely driven by their applications in catalysis. The synthesis generally involves the reaction of the ligand with a metal precursor, such as a halide, acetate, or perchlorate (B79767) salt of the desired transition metal.

For instance, the related 2-(1-Methylhydrazinyl)pyridine (MHP) has been extensively used to form complexes with cobalt. These cobalt complexes are often generated in situ or isolated as catalysts for various organic transformations, including C-H functionalization reactions. tubitak.gov.tr The synthesis involves the mixing of a benzoyl hydrazide derivative of MHP with a cobalt salt, often in the presence of an oxidant. utupub.fi Similarly, palladium-catalyzed C-H arylation reactions utilize MHP as a bidentate directing group, highlighting the formation of a palladium-MHP complex as a key intermediate. nih.gov

A notable example of a well-characterized complex with a related ligand is the double-stranded tri-nuclear copper(I) complex, [Cu₃L₂]³⁺, formed with a multimodal ligand containing a 1-methylhydrazinyl-bipyridine core. This complex was synthesized by reacting the ligand with [Cu(MeCN)₄]PF₆ in acetonitrile (B52724) under an inert atmosphere. The resulting complex demonstrates the ability of these ligands to facilitate the assembly of intricate, multinuclear architectures.

Table 1: Examples of Transition Metal Complexes with Pyridine-Hydrazine Type Ligands

| Ligand | Metal | Complex Formulation | Synthetic Method | Reference |

|---|---|---|---|---|

| 6,6'-bis(2-(di(pyridin-2-yl)methylene)-1-methylhydrazinyl)-2,2'-bipyridine | Copper(I) | {Cu₃L₂₃·3H₂O} | Reaction of the ligand with [Cu(MeCN)₄]PF₆ in acetonitrile. | |

| 2-(1-Methylhydrazinyl)pyridine (MHP) derivative | Cobalt(II) | Not specified (used in catalysis) | Reaction of MHP-derived hydrazide with a cobalt salt. | tubitak.gov.tr |

| 2-(1-Methylhydrazinyl)pyridine (MHP) derivative | Palladium(II) | Not specified (intermediate in catalysis) | Reaction of MHP-derived substrate with a palladium catalyst. | nih.gov |

| 1-(pyridin-2-yl)-2-(pyridine-2-ylmethylene)hydrazine (HL) | Yttrium(III) | {[Y(HL)(OAc)₂(H₂O)₂]·(H₂O)·(NO₃)} | Reaction of the ligand with Y(NO₃)₃·6H₂O and sodium acetate. | researchgate.net |

The coordination chemistry of pyridine-hydrazine ligands with main group metals is less explored compared to their transition metal counterparts. However, the fundamental principles of Lewis acid-base interactions govern the formation of these adducts. The nitrogen atoms of the pyridine and hydrazine moieties can act as Lewis bases, donating their lone pairs of electrons to a Lewis acidic main group metal center.

Research on related systems, such as pyridine-hydrazine donors with lead(II), has shown the formation of coordination polymers. In these structures, the ligands can bridge multiple metal centers, leading to extended one-, two-, or three-dimensional networks. The geometry of these adducts is often influenced by the presence of a stereochemically active lone pair on the metal, as is the case with Pb(II). The choice of counter-ion also plays a significant role in directing the final structure. While no specific adducts of this compound with main group metals have been reported in the reviewed literature, it is conceivable that it could form similar coordination polymers with metals such as lead, tin, or bismuth.

Chelation Modes and Coordination Geometries

The most common coordination mode for pyridine-hydrazine ligands that have the hydrazine moiety at the 2-position of the pyridine ring is bidentate, involving the pyridine nitrogen and the terminal nitrogen of the hydrazine group. This N,N'-chelation results in the formation of a stable five-membered ring. This has been a key feature in the application of 2-(1-Methylhydrazinyl)pyridine as a directing group in catalysis, where it coordinates to a metal center to facilitate a specific chemical transformation. acs.orgnih.gov

For this compound, bidentate chelation to a single metal center would result in a larger, six-membered ring, which is also a stable arrangement in coordination chemistry. Alternatively, the ligand could act as a bridging ligand, with the pyridine nitrogen coordinating to one metal center and the hydrazine group coordinating to another. This bridging behavior can lead to the formation of polynuclear complexes or coordination polymers. The steric hindrance and electronic effects of the methyl group on the hydrazine can also influence the preferred coordination mode.

In some instances, related pyridine-hydrazine based Schiff base ligands have been shown to act as tridentate donors, particularly when the substituent on the hydrazine nitrogen itself contains a donor atom. researchgate.net

Ligand Field Theory (LFT) is a powerful model used to describe the electronic structure, bonding, and magnetic properties of transition metal complexes. It considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. The coordination of ligands to a metal ion removes the degeneracy of the d-orbitals, leading to a splitting pattern that is characteristic of the coordination geometry.

For example, for a d⁶ metal ion like Co(III), a strong ligand field from six this compound ligands would likely result in a low-spin, diamagnetic complex with all six d-electrons paired in the t₂g orbitals. Conversely, a weaker field could lead to a high-spin, paramagnetic complex.

The electronic spectra (UV-Vis) of these complexes can be interpreted using LFT to understand the d-d transitions and charge-transfer bands. The energies of these transitions are related to the ligand field splitting parameter, providing valuable information about the metal-ligand interactions.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(1-Methylhydrazinyl)pyridine (MHP) |

| 6,6'-bis(2-(di(pyridin-2-yl)methylene)-1-methylhydrazinyl)-2,2'-bipyridine |

| [Cu(MeCN)₄]PF₆ |

| 1-(pyridin-2-yl)-2-(pyridine-2-ylmethylene)hydrazine (HL) |

| Y(NO₃)₃·6H₂O |

| Er(NO₃)₃·5H₂O |

| Lead(II) |

| Tin |

| Bismuth |

Electronic Structure and Bonding in Metal Complexes

The electronic structure and the nature of the bonding in metal complexes of this compound are dictated by the interplay between the metal d-orbitals and the frontier orbitals of the ligand. The 3-(1-methylhydrazinyl) substituent is expected to influence the electronic properties of the pyridine ring primarily through inductive and resonance effects.

The methyl group on the hydrazine moiety is an electron-donating group, which increases the electron density on the adjacent nitrogen atom. This enhanced electron density on the hydrazine group can, in turn, influence the electronic character of the pyridine ring. However, the direct impact on the pyridine nitrogen's basicity is likely to be less pronounced compared to the 2- and 4-isomers due to the meta-position of the substituent.

Table 1: Expected Electronic Effects of the 3-(1-Methylhydrazinyl) Group on the Pyridine Ring

| Effect | Description |

| Inductive Effect | The methyl group is weakly electron-donating, which can slightly increase the overall electron density of the ligand. |

| Resonance Effect | The lone pair of electrons on the terminal nitrogen of the hydrazine can participate in resonance with the pyridine ring. However, in the 3-position, this resonance does not directly place a negative charge on the pyridine nitrogen, thus having a less significant impact on its donor strength compared to the 4-isomer. |

| Steric Hindrance | The 3-substituent offers moderate steric hindrance to the coordination at the pyridine nitrogen, which is less than that of the 2-isomer but more than the 4-isomer. |

The bonding in metal complexes would primarily involve a σ-bond formed by the donation of the lone pair of electrons from the pyridine nitrogen to a vacant orbital of the metal center. The strength of this bond is influenced by the Lewis basicity of the pyridine nitrogen. Additionally, π-backbonding may occur, where electrons from the metal d-orbitals are donated into the π*-orbitals of the pyridine ring. The energy and symmetry of these orbitals will be modulated by the 3-(1-methylhydrazinyl) substituent.

Spectroscopic techniques such as UV-Vis and NMR spectroscopy, along with computational methods like Density Functional Theory (DFT), would be invaluable in elucidating the precise electronic structure and bonding in these complexes. For instance, the coordination of the ligand to a metal ion would be expected to cause a shift in the absorption bands in the UV-Vis spectrum and changes in the chemical shifts of the pyridine protons in the NMR spectrum.

Comparative Coordination Behavior with Positional Isomers

The coordination behavior of this compound is best understood by comparing it with its positional isomers, 2-(1-Methylhydrazinyl)pyridine and 4-(1-Methylhydrazinyl)pyridine. The position of the methylhydrazinyl group on the pyridine ring has a profound impact on the ligand's steric and electronic properties, leading to differences in their coordination modes, the stability of the resulting complexes, and their potential applications.

2-(1-Methylhydrazinyl)pyridine: This isomer is well-documented, primarily for its role as a bidentate directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netnih.gov The proximity of the hydrazinyl group to the pyridine nitrogen allows it to act as a chelating ligand, forming a stable five-membered ring with a metal center. This chelation effect significantly enhances the stability of the resulting complexes.

4-(1-Methylhydrazinyl)pyridine: In this isomer, the methylhydrazinyl group is in the para position relative to the pyridine nitrogen. This positioning maximizes the electron-donating resonance effect of the hydrazinyl group on the pyridine nitrogen, thereby increasing its basicity and potential as a stronger σ-donor compared to the 3-isomer. Steric hindrance at the coordination site is minimal. This isomer is expected to act as a monodentate or a bridging ligand, similar to 4-aminopyridine. The synthesis of metal complexes with related N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide has been reported, suggesting the viability of the 4-isomer in forming stable coordination compounds. jscimedcentral.com

This compound: This isomer presents an intermediate case. It is expected to primarily function as a monodentate ligand through the pyridine nitrogen. Chelation involving the hydrazinyl group is sterically disfavored due to the need to form a strained four-membered ring. The electronic influence of the meta-substituent on the pyridine nitrogen is less pronounced than in the 4-isomer. Consequently, the stability of its metal complexes is likely to be lower than that of the 2-isomer (due to the lack of chelation) and potentially the 4-isomer (due to weaker σ-donation).

Table 2: Comparative Properties of (1-Methylhydrazinyl)pyridine Isomers

| Property | 2-(1-Methylhydrazinyl)pyridine | This compound | 4-(1-Methylhydrazinyl)pyridine |

| Primary Coordination Mode | Bidentate (chelating) | Monodentate | Monodentate or Bridging |

| Steric Hindrance | High | Moderate | Low |

| Electronic Effect on Pyridine N | Moderate | Weak | Strong (Resonance) |

| Expected Complex Stability | High (due to chelation) | Moderate | High (strong σ-donor) |

Applications in Metal Catalyzed Organic Reactions: Directed Functionalization

C-H Functionalization Strategies

The pyridine (B92270) and hydrazinyl moieties of 3-(1-methylhydrazinyl)pyridine work in concert to form a stable five-membered ring with a metal center, bringing the catalyst into close proximity to the ortho-C–H bond of a tethered aryl group. This directed activation facilitates a range of bond-forming reactions with high regioselectivity.

Ortho-C(sp²)–H Activation Directed by Pyridine-Hydrazinyl Groups

The 2-(1-Methylhydrazinyl)pyridine (MHP) moiety, a close analog of this compound, has been extensively utilized as a powerful, removable bidentate directing group. beilstein-journals.orgnih.gov This directing group facilitates the ortho-C(sp²)–H activation of benzhydrazides, which are synthesized from commercially available materials. nih.gov The chelation of both the pyridyl nitrogen and a hydrazinyl nitrogen to a metal catalyst, such as cobalt, palladium, or copper, forms a stable metallacyclic intermediate. beilstein-journals.orgnih.govresearchgate.net This intermediate is crucial for the subsequent C-H bond cleavage, which is often the rate-limiting step in the catalytic cycle. chim.it The MHP directing group has proven effective in a variety of transformations, including those catalyzed by cobalt, and can be readily removed under mild reductive conditions after the desired functionalization has been achieved. nih.govresearchgate.netrsc.org

Alkenylation/Annulation Reactions

Cobalt-catalyzed C(sp²)–H alkenylation followed by an annulation cascade has been successfully achieved using the 2-(1-methylhydrazinyl)pyridine directing group. rsc.org This reaction allows for the synthesis of isoquinoline (B145761) backbones from the corresponding benzoic hydrazides and either terminal or internal alkynes. The process exhibits broad substrate scope and high regioselectivity, affording the products in good to excellent yields. rsc.org The directing group's ability to stabilize higher oxidation states of cobalt is key to the success of this transformation. chim.it

A notable application is the cobalt-catalyzed reaction of benzoic hydrazides with allenes, which, in the presence of molecular oxygen, leads to the formation of 3-acylquinolines. rhhz.net This trifunctionalization of allenes proceeds with high efficiency and tolerates a wide range of functional groups on both the hydrazide and allene (B1206475) partners. rhhz.net

Alkylation/Annulation Reactions

The 2-(1-methylhydrazinyl)pyridine (MHP) directing group has enabled cobalt-catalyzed C(sp²)–H alkylation and annulation of benzoic hydrazides with various alkenes. acs.orgacs.org This methodology provides access to diverse cyclopenta[c]isoquinolinones and dihydroisoquinolinones. acs.orgacs.org The reaction is tolerant of a variety of functional groups and can be performed on a gram scale with high yields. acs.orgnih.gov For instance, both electron-donating and electron-withdrawing substituents on the benzhydrazide are well-tolerated. acs.org However, ortho-substituted benzhydrazides were found to be unsuitable for this specific transformation. acs.org The directing group can be efficiently removed under mild conditions upon completion of the reaction. acs.org Density-functional theory (DFT) calculations have been employed to understand the regioselectivities observed with different olefin substrates. acs.orgnih.gov

Furthermore, MHP has been utilized in cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides to synthesize spirosuccinimide derivatives. researchgate.net This C–H functionalization/spirocyclization cascade is highly efficient and provides access to a range of spirosuccinimides, including symmetric and unsymmetrical bis-spirosuccinimides, in good to excellent yields. researchgate.net A similar cobalt-catalyzed formal [4+2] cycloaddition of thiophene-2-carbohydrazides with maleimides, directed by MHP, has been developed for the synthesis of thiophene-fused pyridones. researchgate.netnih.gov

Arylation Reactions

Palladium-catalyzed ortho-C(sp²)–H arylation of benzoyl hydrazides has been accomplished using 2-(1-methylhydrazinyl)pyridine as a bidentate directing group. nih.govacs.org This reaction proceeds smoothly under an air atmosphere, offering an environmentally friendly method to generate biaryl derivatives. nih.govacs.org The protocol tolerates a wide array of functional groups on both the hydrazide and the aryl iodide coupling partner. nih.govacs.org For example, aryl iodides with either electron-donating or electron-withdrawing groups at the para-position react efficiently. acs.org Notably, the directing group can be easily cleaved from the product under mild reductive conditions. nih.govacs.org

The optimized conditions for this arylation typically involve Pd(OAc)₂ as the catalyst and NaOAc as the base in a solvent like chlorobenzene (B131634) at elevated temperatures. acs.org

Table 1: Scope of the Palladium-Catalyzed Arylation of N'-methyl-N'-(pyridin-2-yl)benzohydrazides with 4-iodoanisole. Data sourced from nih.govacs.org.

Carbonylation Reactions

The 2-(1-methylhydrazinyl)pyridine directing group has been employed in cobalt-catalyzed carbonylation reactions to produce a variety of phthalimide (B116566) derivatives. researchgate.net This demonstrates the versatility of the directing group in facilitating the introduction of a carbonyl group via C-H activation.

C-H/N-H Functionalization Processes

Domino C-H/N-H functionalization processes have been developed using the pyridine-hydrazinyl directing group. beilstein-journals.org An efficient copper-mediated oxidative C–H alkynylation of benzhydrazides with terminal alkynes leads to a domino C–H/N–H functionalization, yielding highly functionalized aromatic and heteroaromatic isoindolin-1-ones. beilstein-journals.org The proposed mechanism involves a carboxylate-assisted C-H cleavage at the metal center. beilstein-journals.org

Cobalt catalysis has also been instrumental in C-H/N-H functionalization. For instance, a cobalt-catalyzed formal [4+1] cycloaddition of benzoyl hydrazides with isocyanides, using 2-(1-methylhydrazinyl)pyridine as a bidentate directing group, affords 3-iminoisoindolinones with high efficiency and broad functional group tolerance. researchgate.net Similarly, electro-oxidative C–H/N–H activation with 1,3-diynes has been achieved with a cobalt catalyst, avoiding the need for stoichiometric chemical oxidants. acs.org

Table 2: Copper-Mediated Oxidative C−H/N−H Functionalization of Benzhydrazides with Phenylacetylene. Data sourced from beilstein-journals.org.

Trifunctionalization Approaches

The general scheme for this transformation involves the reaction of a benzoic hydrazide bearing the MHP directing group with an allene in the presence of a cobalt catalyst and molecular oxygen. rhhz.net This methodology is valued for its high bond-forming efficiency under mild reaction conditions. rhhz.net

Specific Metal Catalysis Investigations

The versatility of this compound as a directing group is further highlighted by its application in reactions catalyzed by different transition metals, particularly cobalt and palladium.

Cobalt-Catalyzed Reactions

Cobalt, being an earth-abundant and relatively inexpensive metal, is an attractive catalyst for C-H functionalization reactions. The use of MHP as a directing group has significantly expanded the scope of cobalt catalysis in organic synthesis. researchgate.net

The 2-(1-methylhydrazinyl)pyridine auxiliary has proven effective as a reductively removable directing group in cobalt-catalyzed oxidative annulation reactions. researchgate.net For instance, the reaction of aromatic amides with terminal or internal alkynes in the presence of a cobalt catalyst leads to the formation of isoquinolines. researchgate.net Similarly, cascade reactions involving the oxidative annulation of benzoic hydrazides with allenes, followed by oxidation with molecular oxygen, yield 3-acylquinoline derivatives. researchgate.net The MHP directing group plays a critical role in stabilizing the higher oxidation states of cobalt within the catalytic cycle. chim.it

An electro-oxidative C-H/N-H annulation of hydrazides with 1,3-diynes has also been developed using a cobalt catalyst. acs.org This electrochemical approach avoids the need for stoichiometric chemical oxidants, generating hydrogen as the only byproduct, which aligns with the principles of green chemistry. acs.org

The directing ability of MHP has been harnessed in various cobalt-catalyzed cycloaddition reactions. A formal [4+2] cycloaddition of thiophene-2-carbohydrazides with maleimides provides an efficient route to construct thiophene-fused pyridones. researchgate.netrsc.org This C-H/N-H activation cascade exhibits high efficiency and a broad substrate scope, affording products in good to excellent yields. researchgate.netrsc.org

Furthermore, a [4+1] cycloaddition of benzoyl hydrazides with isocyanides, directed by MHP, has been developed to synthesize 3-iminoisoindolinones. researchgate.netmendeley.com Another notable application is the spirocyclization of benzoic hydrazides with maleimides, leading to the formation of spirosuccinimide derivatives. researchgate.netrsc.org This C-H functionalization/spirocyclization cascade is highly efficient and tolerates a wide range of functional groups. rsc.org

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and the use of directing groups like MHP has enabled previously challenging C-H functionalization reactions.

The 2-(1-methylhydrazinyl)pyridine group has been successfully employed as a bidentate directing group in the palladium-catalyzed C(sp²)–H arylation of ortho C-H bonds. nih.govacs.orgnih.gov This reaction proceeds smoothly under an air atmosphere, providing an environmentally friendly method for the synthesis of biaryl derivatives. nih.govacs.org The process demonstrates a wide functional group tolerance. nih.govacs.orgnih.gov A significant advantage of this methodology is the facile removal of the MHP directing group under mild reductive conditions after the desired arylation has been achieved. nih.govacs.orgnih.gov

The reaction typically involves a mixture of an N'-methyl-N'-(pyridin-2-yl)benzohydrazide, an aryl iodide, and a palladium catalyst such as palladium(II) acetate. acs.org The broad applicability of this method makes it a valuable tool for constructing the biaryl motif, which is a common structural element in many natural products and pharmaceutical compounds. nih.gov

Table of Reaction Products and Yields in Palladium-Catalyzed C(sp²)–H Arylation

| Product Name | Yield |

|---|---|

| 4'-methoxy-N',3-dimethyl-N'-(pyridin-2-yl)-[1,1'-biphenyl]-2-carbohydrazide | 62% nih.govacs.org |

| 4''-methoxy-N'-methyl-N'-(pyridin-2-yl)-[1,1':3',1''-terphenyl]-4'-carbohydrazide | 80% nih.govacs.org |

| 4'-methoxy-N'-methyl-N'-(pyridin-2-yl)-5-(trifluoromethoxy)-[1,1'-biphenyl]-2-carbohydrazide | 72% nih.govacs.org |

| 4'-methoxy-N'-methyl-5-phenoxy-N'-(pyridin-2-yl)-[1,1'-biphenyl]-2-carbohydrazide | 85% acs.org |

| 5-(tert-butyl)-4'-methoxy-N'-methyl-N'-(pyridin-2-yl)-[1,1'-biphenyl]-2-carbohydrazide | 72% acs.org |

| 4'-methoxy-N'-methyl-5-(methylthio)-N'-(pyridin-2-yl)-[1,1'-biphenyl]-2-carbohydrazide | 74% nih.govacs.org |

Copper-Mediated Oxidative Transformations

The utility of this compound as a directing group extends to copper-mediated oxidative C-H/N-H activations. Research has demonstrated its effectiveness in promoting the cascade C-H alkynylation and intramolecular annulation of benzhydrazides with terminal alkynes. nih.govbeilstein-journals.org This process, facilitated by a copper(II) promoter, leads to the formation of highly functionalized isoindolin-1-ones. nih.govbeilstein-journals.org The reaction exhibits a broad substrate scope and notable functional group tolerance. nih.govbeilstein-journals.orgresearchgate.net

A proposed mechanism for this transformation involves the initial coordination of the substrate to the copper center, followed by a carboxylate-assisted C-H cleavage to form a copper(II) intermediate. nih.govbeilstein-archives.org Subsequent generation of a copper(III) species, ligand exchange, and reductive elimination yield an alkynylated benzamide. nih.govbeilstein-archives.org The final isoindolone product is then formed through an intramolecular hydroamination. nih.govbeilstein-archives.org

Table 1: Copper-Mediated Oxidative C-H/N-H Functionalization of Hydrazides with Alkynes nih.gov

| Entry | Hydrazide Substrate | Alkyne Substrate | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N'-(pyridin-2-yl)benzohydrazide | Ethynylbenzene | 2-benzylidene-N-(pyridin-2-yl)isoindolin-1-one | 85 |

| 2 | 4-methoxy-N'-(pyridin-2-yl)benzohydrazide | Ethynylbenzene | 5-methoxy-2-benzylidene-N-(pyridin-2-yl)isoindolin-1-one | 78 |

| 3 | 4-chloro-N'-(pyridin-2-yl)benzohydrazide | Ethynylbenzene | 5-chloro-2-benzylidene-N-(pyridin-2-yl)isoindolin-1-one | 82 |

| 4 | N'-(pyridin-2-yl)benzohydrazide | 1-ethynyl-4-fluorobenzene | 2-(4-fluorobenzylidene)-N-(pyridin-2-yl)isoindolin-1-one | 75 |

Reaction conditions: Hydrazide (0.2 mmol), alkyne (0.4 mmol), Cu(OAc)₂ (1.3 equiv), Na₂CO₃ (2.0 equiv), DMSO, 120 °C, 12 h.

Exploration of Other Transition Metal Catalysis (e.g., Ruthenium, Nickel, Rhodium, Iron)

While extensively used in cobalt and copper catalysis, the application of this compound as a directing group has also been explored with other transition metals, including palladium, rhodium, and nickel. fluorochem.co.uknih.govrsc.org

Palladium: Palladium catalysis has been successfully employed for the C(sp²)–H arylation of ortho C–H bonds using this compound as the directing group. nih.govacs.org This reaction proceeds under an air atmosphere and tolerates a wide array of functional groups, leading to the synthesis of biaryl derivatives. nih.govacs.org

Rhodium: Rhodium(III)-catalyzed reactions have been reported for the synthesis of isoindolone spirosuccinimide derivatives, showcasing the versatility of this directing group in constructing complex molecular architectures. rsc.org

Nickel: Nickel-catalyzed C-H functionalizations have also been investigated. beilstein-journals.orgacs.org For instance, nickel catalysis has been utilized for the ortho-arylation of unactivated (hetero)aryl C-H bonds with arylsilanes, employing a removable auxiliary conceptually similar to this compound. acs.org

Ruthenium: While direct applications of this compound in ruthenium-catalyzed reactions are less documented in the provided search results, ruthenium catalysis is a prominent strategy for C-H activation. acs.orgacs.orgambeed.com For example, ruthenium has been used to catalyze the cross-coupling of maleimides with alkenes. acs.org

Regioselectivity and Stereoselectivity in Directed Reactions

The directing nature of the this compound group plays a crucial role in controlling the regioselectivity of C-H functionalization reactions.

Factors Influencing Regiochemical Outcomes

The regioselectivity of reactions directed by the this compound group is primarily dictated by the formation of a stable five-membered metallacyclic intermediate. This directs the functionalization to the ortho-C-H bond of the aromatic ring tethered to the hydrazide.

Several factors can influence the regiochemical outcome:

Coordination: The bidentate coordination of the pyridine nitrogen and the hydrazinyl nitrogen to the metal center is the primary determinant of regioselectivity. evitachem.com

Electronic Effects: The electronic properties of the directing group and the substrate can influence the reactivity of the C-H bond. Electron-withdrawing groups on the pyridine ring can enhance its coordinating ability and, consequently, the efficiency of the directed functionalization. rsc.org

Steric Hindrance: Steric bulk on the substrate or the directing group can influence the approach of the catalyst and the coupling partner, potentially affecting both reactivity and regioselectivity.

Reaction Conditions: The choice of metal catalyst, oxidant, and solvent can also play a role in determining the regiochemical outcome. For instance, in some systems, altering reaction conditions can switch the selectivity between different C-H bonds. nih.gov

Removability and Recyclability of the Directing Group

A significant advantage of the this compound directing group is its facile removal under mild conditions, which is crucial for the practical application of this methodology in organic synthesis.

The N-N bond of the hydrazide moiety can be cleaved reductively. evitachem.comrsc.orggrafiati.comglobethesis.com A common method for this cleavage is the use of samarium(II) iodide (SmI₂). acs.orgglobethesis.com This reductive cleavage typically yields the corresponding amide product, freeing the functionalized arene from the directing group. acs.orgrsc.org The mild conditions required for this removal are compatible with a variety of functional groups. globethesis.com

In some cases, electrochemical methods have also been explored for the removal of the hydrazide directing group. acs.org

Table 2: Reductive Removal of the this compound Directing Group acs.org

| Entry | Arylated Product | Product after Removal | Yield (%) |

|---|---|---|---|

| 1 | N'-(pyridin-2-yl)-[1,1'-biphenyl]-2-carbohydrazide | [1,1'-biphenyl]-2-carboxamide | 95 |

| 2 | 4-chloro-N'-(pyridin-2-yl)-[1,1'-biphenyl]-2-carbohydrazide | 4-chloro-[1,1'-biphenyl]-2-carboxamide | 88 |

| 3 | 4-methoxy-N'-(pyridin-2-yl)-[1,1'-biphenyl]-2-carbohydrazide | 4-methoxy-[1,1'-biphenyl]-2-carboxamide | 92 |

Reaction conditions: Arylated product (0.1 mmol), SmI₂ (0.1 M in THF, 4.0 equiv), THF, 0 °C to rt, 1 h.

Mechanistic Investigations of Directed Reactions Involving 3 1 Methylhydrazinyl Pyridine

Intermediate Species Identification and AnalysisNo data available.

Lack of Publicly Available Research Precludes Article Generation

Following a comprehensive and targeted search of scientific databases and academic journals, it has been determined that there is a significant scarcity of published research specifically dedicated to the theoretical and computational chemistry of 3-(1-Methylhydrazinyl)pyridine . The detailed and technical nature of the requested article outline—requiring in-depth analysis of DFT calculations, reaction mechanisms, electronic structure, and predictive modeling—cannot be fulfilled with the currently available scientific literature for this specific compound.

The body of research in this area is overwhelmingly focused on the isomer 2-(1-Methylhydrazinyl)pyridine , often referred to as MHP. This compound has been extensively studied and utilized as a bidentate directing group in a variety of transition-metal-catalyzed C-H functionalization reactions. Consequently, numerous theoretical and computational studies, including DFT calculations, have been published to elucidate its role in reaction mechanisms, explain regioselectivity, and analyze its coordination with metals.

In stark contrast, equivalent research for the 3-substituted isomer appears to be absent from the public domain. The specific topics required for the article, such as:

Theoretical Chemistry and Computational Modeling Studies

Predictive Modeling for Novel Reactivity:Exploring its potential reactivity through computational models.

could not be substantiated with specific findings for 3-(1-Methylhydrazinyl)pyridine.

To adhere to the principles of scientific accuracy and the strict constraints of the user request—to focus solely on this compound—it is not possible to generate the requested article. Creating content for these sections without supporting data would amount to speculation, which would not meet the required standards of a professional and authoritative scientific article. Therefore, the request cannot be completed at this time.

Derivatization Strategies and Synthetic Applications of Products

The primary strategy involving the 2-(1-Methylhydrazinyl)pyridine (MHP) moiety is its use as a bidentate directing group. In this role, it is first attached to a primary substrate, typically a carboxylic acid derivative, to form a hydrazide. The MHP group then directs a metal catalyst to a specific C-H bond on the substrate, enabling highly regioselective activation and subsequent annulation reactions with various coupling partners to form polycyclic products. The MHP group can be efficiently removed after the desired transformation.

Cobalt-Catalyzed Annulation Reactions

Research has demonstrated the utility of MHP as a directing group in cobalt-catalyzed C-H activation and annulation cascades. These methods provide access to a variety of fused ring systems.

Synthesis of Cyclopenta[c]isoquinolinones: Benzoic hydrazides, formed from benzoic acids and MHP, undergo a cobalt-catalyzed C(sp²)–H alkylation/annulation reaction with alkenes. nih.govacs.org This protocol yields diverse cyclopenta[c]isoquinolinone and dihydroisoquinolinone derivatives. nih.govacs.org The reaction is tolerant of numerous functional groups and can be performed on a gram scale with high yields. acs.org A key advantage is the facile removal of the MHP directing group under mild reductive conditions using samarium(II) iodide (SmI₂), leaving the final polycyclic product. acs.org

Synthesis of Thiophene-Fused Pyridones: In a similar fashion, MHP directs the cobalt-catalyzed C–H/N–H functionalization of thiophene-2-carbohydrazides with maleimides. rsc.orgresearchgate.net This formal [4+2] cycloaddition constructs thiophene-fused pyridone structures, which are valuable scaffolds in medicinal chemistry. rsc.orgresearchgate.net The process is efficient, has a broad substrate scope, and utilizes an inexpensive cobalt catalyst. rsc.orgresearchgate.net

Domino Reactions for Benzo[b]fluorenones: The Zhai group reported a cobalt-catalyzed [3+2] annulation/ring-opening/dehydration domino reaction. beilstein-journals.org This process uses MHP-directed arenes and oxabicyclic alkenes to synthesize complex benzo[b]fluorenone cores. beilstein-journals.org The reaction proceeds via a sequence of C-H activation, migratory insertion, nucleophilic addition, and base-mediated ring-opening to generate the final polycyclic aromatic product. beilstein-journals.org

The table below summarizes the types of polycyclic structures synthesized using MHP as a directing group in cobalt-catalyzed reactions.

| Starting Hydrazide | Coupling Partner | Catalyst System | Polycyclic Product Type | Ref |

| Benzoic Hydrazide | Alkenes | Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O | Cyclopenta[c]isoquinolinones | nih.govacs.org |

| Thiophene-2-carbohydrazide | Maleimides | Co(OAc)₂·4H₂O, Mn(OAc)₂·4H₂O | Thiophene-fused Pyridones | rsc.orgresearchgate.net |

| MHP-Directed Arene | Oxabicyclic Alkenes | Co(acac)₂, Mn(OAc)₂·4H₂O | Benzo[b]fluorenones | beilstein-journals.org |

Interactive Data Table

Other Transition-Metal-Catalyzed Applications

While cobalt is prominent, other transition metals like palladium have been used in reactions involving MHP-directed substrates. For instance, palladium-catalyzed C(sp²)–H arylation of ortho C–H bonds using MHP as the directing group has been investigated to produce biaryl derivatives, which can be precursors to polycyclic systems. researchgate.net

Future Research Directions for 3 1 Methylhydrazinyl Pyridine

Expanding Substrate Scope in Directed Reactions

A primary avenue for future research lies in expanding the range of substrates that can be effectively functionalized using 3-(1-Methylhydrazinyl)pyridine as a directing group. Current research has successfully employed benzoyl hydrazides and thiophene-2-carbohydrazides in reactions with partners like alkynes, allenes, and maleimides. chim.itnih.govresearchgate.netrsc.org However, the robustness of this directing group needs to be tested against a more diverse array of substrates to enhance its synthetic utility.

Future investigations should focus on:

Electronically Diverse Arenes: Systematically evaluating arenes bearing strong electron-donating or electron-withdrawing groups to understand the electronic limits of the catalytic system. pkusz.edu.cn

Complex Heterocycles: Moving beyond simple thiophenes to more complex and medicinally relevant heterocyclic systems. A significant challenge in this area is the potential for the heteroatoms within the substrate to coordinate with the metal catalyst, which can lead to catalyst deactivation or undesired side reactions. nih.gov

Aliphatic and Unactivated C-H Bonds: A major goal in C-H activation is the functionalization of typically less reactive C(sp³)–H bonds. Research should explore the adaptation of the this compound-directed strategy for these challenging substrates. acs.org

A systematic study could generate valuable data on the directing group's tolerance for various functional groups and electronic environments, as summarized in the prospective table below.

| Substrate Class | Potential Coupling Partner | Predicted Reactivity/Key Challenge |

| Electron-Rich Benzamides | Aryl Halides | High reactivity, potential for polysubstitution. |

| Electron-Poor Benzamides | Aryl Halides | Lower reactivity, may require harsher conditions. |

| Polycyclic Aromatic Hydrazides | Alkenes/Alkynes | Regioselectivity control between multiple C-H bonds. |

| N-Heterocyclic Carboxamides | Maleimides | Catalyst poisoning by substrate heteroatoms. nih.gov |

| Aliphatic Carboxamides | Alkenes/Alkynes | Inertness of C(sp³)–H bonds, requires highly active catalyst. |

Developing New Catalytic Systems and Methodologies

The development of novel catalytic systems is crucial for enhancing the efficiency, sustainability, and scope of reactions directed by this compound. While palladium and cobalt have been the primary metals explored, future work should investigate other transition metals and innovative activation methods. chim.itnih.gov

Key areas for development include:

Earth-Abundant Metal Catalysis: Expanding beyond cobalt to other inexpensive and earth-abundant 3d transition metals such as iron, nickel, and copper. nih.govresearchgate.net This aligns with the principles of green chemistry by reducing reliance on precious metals like palladium. researchgate.net

Photoredox and Electrocatalysis: Incorporating light or electricity to drive the catalytic cycle under milder conditions. chim.itresearchgate.net Electrochemical C-H activation, for instance, has been shown to be effective for related hydrazinylpyridine-directed annulations, offering a powerful tool for unique reactivity. chim.itresearchgate.net

Tandem and Cascade Reactions: Designing one-pot procedures where the initial C-H functionalization triggers subsequent transformations, thereby increasing molecular complexity in a single operation. This has been demonstrated in the cobalt-catalyzed reaction of hydrazides with allenes, which leads to 3-acylquinolines through a cascade involving oxidation. chim.itresearchgate.net

The following table outlines potential catalytic systems and their anticipated advantages.

| Catalytic Approach | Metal Center | Potential Advantage |

| Conventional Thermal | Fe, Ni, Cu | Lower cost, sustainability. researchgate.net |

| Photoredox Catalysis | Ir or Ru photocatalyst with Co | Mild reaction conditions, novel reaction pathways. acs.org |

| Electrocatalysis | Co or Ni | Avoids chemical oxidants, high functional group tolerance. chim.itresearchgate.net |

| Dual Catalysis | Pd/Lewis Acid | Synergistic activation of substrates. mdpi.com |

Exploring Asymmetric Catalysis with Chiral Derivatives

A highly valuable and challenging goal is the development of asymmetric catalytic systems to produce enantiomerically pure products. This is particularly important for the synthesis of pharmaceuticals and other biologically active molecules. Future research should focus on creating chiral versions of the this compound directing group or employing chiral ligands in conjunction with the metal catalyst.

Strategies to achieve this include:

Chiral Directing Groups: Synthesizing derivatives of this compound where a chiral center is incorporated into the scaffold. This can be achieved by using chiral building blocks during the synthesis of the directing group. researchgate.net

Chiral Ligands: Using a standard, achiral directing group but pairing the metal catalyst with a chiral ligand, such as a chiral phosphine (B1218219) or a derivative of a chiral amino acid. acs.orgajchem-b.com Recent studies have shown success in cobalt-catalyzed enantioselective C-H functionalization using chiral ligands. acs.org

Planar-Chiral Scaffolds: Developing planar-chiral derivatives, analogous to those developed for 4-(dimethylamino)pyridine (DMAP), which can be highly effective in various asymmetric transformations. nih.gov

A successful asymmetric system would be a significant breakthrough, enabling the enantioselective synthesis of complex molecules.

| Asymmetric Strategy | Description | Potential Enantioselectivity |

| Chiral Auxiliary | A chiral group is attached to the substrate, directing the reaction stereoselectively. researchgate.net | Moderate to High |

| Chiral Ligand | A chiral ligand coordinates to the metal catalyst, creating a chiral environment. acs.orgajchem-b.com | High to Excellent |

| Chiral Directing Group | The this compound scaffold itself is made chiral. | Moderate to High |

Investigation of Alternative Directing Group Scaffolds

Systematic modification of the this compound structure can provide deeper insights into the reaction mechanism and lead to the development of more effective directing groups. By altering the electronic and steric properties of the scaffold, it may be possible to tune the reactivity and selectivity of the catalytic system.

Potential modifications for investigation:

Pyridine (B92270) Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the pyridine ring to modulate the coordinating ability of the nitrogen atom. acs.org

Hydrazine (B178648) Moiety Modification: Altering the substituents on the hydrazine part of the molecule to influence the steric environment around the metal center. For example, replacing the methyl group with larger alkyl or aryl groups.

Comparison with other N,N-Bidentate Groups: Benchmarking the performance of the this compound group against other well-established directing groups like 8-aminoquinoline (B160924) and picolinamide (B142947) under identical reaction conditions to highlight its specific advantages. chim.it

These studies would help establish a clear structure-activity relationship for this class of directing groups.

| Scaffold Modification | Anticipated Effect | Rationale |

| Electron-donating group on pyridine | Increased catalyst coordination | Enhances Lewis basicity of pyridine nitrogen. |

| Electron-withdrawing group on pyridine | Decreased catalyst coordination | Reduces Lewis basicity, may increase catalyst turnover. |

| Bulky substituent on hydrazine | Steric hindrance | Can improve regioselectivity or influence asymmetric induction. |

| Alternative N-heterocycle (e.g., pyrimidine) | Altered bite angle and electronics | Modifies the geometry of the metallacyclic intermediate. pkusz.edu.cn |

Computational and Experimental Synergy in Mechanistic Discovery

A powerful strategy for accelerating progress in this field is the close integration of computational studies, such as Density Functional Theory (DFT), with experimental work. acs.orgnih.gov DFT calculations can provide invaluable insights into reaction mechanisms, predict the stability of intermediates, and rationalize observed selectivities. researchgate.net

Future synergistic efforts should focus on:

Elucidating Reaction Mechanisms: Using DFT to model the entire catalytic cycle, including the C-H activation step, migratory insertion, and reductive elimination, to identify the rate-determining and selectivity-determining steps. researchgate.netacs.org

Designing Novel Catalysts: Computationally screening new ligands and catalyst structures before their synthesis to predict their potential effectiveness, thereby saving significant experimental effort. caltech.edu

Understanding Catalyst-Substrate Interactions: Modeling the coordination of the this compound directing group to the metal center to understand the key interactions that govern reactivity and selectivity. researchgate.net

This feedback loop, where computational predictions guide experimental design and experimental results validate and refine computational models, will be instrumental in overcoming the current limitations and unlocking the full potential of this promising directing group. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. How is 3-(1-methylhydrazinyl)pyridine synthesized and characterized for use as a directing group in catalytic C–H activation?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of pyridine derivatives with methylhydrazine. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and structural integrity. For catalytic applications, its bidentate coordination to transition metals (e.g., Pd or Co) is validated through UV-vis spectroscopy and cyclic voltammetry .

Q. What are the optimal storage conditions for this compound to ensure stability in laboratory settings?

- Methodological Answer : The compound should be stored under inert gas (e.g., argon) at –20°C in airtight, light-protected containers. Stability tests using HPLC and LCMS under varying conditions (temperature, humidity) confirm decomposition pathways, with degradation products monitored via time-dependent mass spectrometry .

Q. How does this compound function as a directing group in C–H activation compared to alternatives like 8-aminoquinoline?

- Methodological Answer : Its bidentate N,N-coordination enables stronger metal-chelate complex formation, as shown in comparative kinetic studies using Pd(II) or Co(III) catalysts. Reactivity differences are quantified via turnover frequency (TOF) measurements and DFT calculations, revealing lower activation barriers for C–H metallation steps .

Advanced Research Questions

Q. What mechanistic insights explain the cobalt-catalyzed C(sp²)–H alkenylation/annulation cascade using this compound?

- Methodological Answer : The reaction proceeds through a Co(III)/Co(I) redox cycle. Key intermediates are identified via in situ EXAFS and ESI-MS, showing Co(III)-hydrazide complex formation. The annulation step involves alkyne insertion into the Co–C bond, followed by reductive elimination. Mechanistic studies using deuterium labeling and kinetic isotope effects (KIEs) confirm a concerted metalation-deprotonation (CMD) pathway .

Q. How can the directing group be efficiently removed post-synthesis to yield functionalized heterocycles?

- Methodological Answer : Reductive cleavage using borane-pyridine complexes or hydrogenolysis (H₂/Pd-C) selectively removes the hydrazinyl moiety. Reaction conditions (e.g., pH, solvent) are optimized via DOE (design of experiments), with removal efficiency monitored by LCMS and ¹⁹F NMR (for trifluoromethyl derivatives) .

Q. What strategies mitigate competing side reactions in palladium-catalyzed arylations using this compound?

- Methodological Answer : Side reactions (e.g., β-hydride elimination) are suppressed by using silver carbonate (Ag₂CO₃) as an oxidant and pivalic acid as an additive. Reaction optimization via temperature-gradient screening and solvent polarity studies (e.g., toluene vs. DMF) enhances selectivity, as validated by Arrhenius plots and Hammett analysis .

Q. How does modifying the pyridine ring (e.g., trifluoromethyl substitution) impact directing group efficacy in sp³ C–H functionalization?

- Methodological Answer : Electron-withdrawing groups (e.g., –CF₃ at the 5-position) enhance metal-chelate stability, as shown by X-ray crystallography of Co(III) complexes. Reactivity is quantified via comparative TOF measurements and Hammett σ⁺ values, with steric effects analyzed using molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.